Calcium bis(N2-(hydroxymethyl)-L-lysinate)
CAS No.: 75195-63-0
Cat. No.: VC16991239
Molecular Formula: C14H30CaN4O6
Molecular Weight: 390.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75195-63-0 |
|---|---|
| Molecular Formula | C14H30CaN4O6 |
| Molecular Weight | 390.49 g/mol |
| IUPAC Name | calcium;(2S)-6-amino-2-(hydroxymethylamino)hexanoate |
| Standard InChI | InChI=1S/2C7H16N2O3.Ca/c2*8-4-2-1-3-6(7(11)12)9-5-10;/h2*6,9-10H,1-5,8H2,(H,11,12);/q;;+2/p-2/t2*6-;/m00./s1 |
| Standard InChI Key | ZJJIYVSKPCNUNZ-UAIGZDOSSA-L |
| Isomeric SMILES | C(CCN)C[C@@H](C(=O)[O-])NCO.C(CCN)C[C@@H](C(=O)[O-])NCO.[Ca+2] |
| Canonical SMILES | C(CCN)CC(C(=O)[O-])NCO.C(CCN)CC(C(=O)[O-])NCO.[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Calcium bis(N2-(hydroxymethyl)-L-lysinate) consists of two N2-(hydroxymethyl)-L-lysinate anions coordinated to a central calcium ion. The hydroxymethyl group (-CHOH) replaces a hydrogen atom on the ε-amino group of lysine, altering its electronic and steric properties. Key structural features include:
-
IUPAC Name: Calcium;(2S)-6-amino-2-(hydroxymethylamino)hexanoate.
-
Isomeric SMILES: .
-
Canonical SMILES: .
The calcium ion forms ionic bonds with the carboxylate groups of the lysinate moieties, stabilizing the structure and enhancing its solubility in aqueous environments .
Physicochemical Properties
The compound exhibits the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 390.49 g/mol | |
| CAS Registry Number | 75195-63-0 | |
| Solubility | High in water | |
| Storage Conditions | Dry, cool, ventilated |
Its high water solubility stems from the polar hydroxymethyl and carboxylate groups, which facilitate hydrogen bonding and ionic interactions .
Synthesis and Chemical Behavior
Synthesis Pathway
The synthesis involves two primary steps:
-
Hydroxymethylation of L-Lysine: L-lysine reacts with formaldehyde under alkaline conditions, substituting the ε-amino group with a hydroxymethyl group.
-
Calcium Salt Formation: The modified lysine is neutralized with calcium hydroxide or calcium carbonate, yielding the final product .
The reaction can be summarized as:
Stability and Reactivity
The compound demonstrates stability under standard storage conditions but may degrade in acidic environments due to protonation of the carboxylate groups . Its reactivity is typical of amino acid derivatives, participating in:
-
Chelation reactions with transition metals.
-
Esterification of hydroxymethyl groups.
Biological Activities and Mechanisms
Enhanced Bioavailability
The hydroxymethyl modification reduces the compound’s susceptibility to enzymatic degradation in the gastrointestinal tract, improving its absorption compared to unmodified L-lysine. Calcium coordination further enhances intestinal uptake via calcium transport pathways .
Nutritional Synergy
As a dual-source of calcium and lysine, the compound addresses deficiencies in both nutrients simultaneously. Lysine is critical for protein synthesis and calcium absorption, while calcium supports bone health and neuromuscular function .
Industrial and Research Applications
Nutraceuticals
The compound is formulated in dietary supplements targeting populations with elevated calcium and lysine requirements, such as athletes and postmenopausal women .
Pharmaceutical Formulations
Its stability and solubility make it suitable for oral and intravenous delivery systems. Ongoing research explores its use in calcium-fortified medications and bone cements.
Comparative Analysis with Related Compounds
A related variant, calcium bis[N2,N6-bis(hydroxymethyl)-L-lysinate] (CAS No. 75195-64-1), features additional hydroxymethyl groups on the N6 position, resulting in a higher molecular weight (450.54 g/mol) and altered solubility .
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| Calcium bis(N2-(hydroxymethyl)-L-lysinate) | 390.49 g/mol | |
| Calcium bis[N2,N6-bis(hydroxymethyl)-L-lysinate] | 450.54 g/mol |
Future Directions and Challenges
Clinical Validation
While preclinical data are promising, clinical trials are needed to confirm efficacy in humans. Key focus areas include dose optimization and long-term safety profiling .
Scalable Synthesis
Current synthesis methods require optimization for industrial-scale production. Continuous-flow reactors and biocatalytic approaches may improve yield and purity.
Regulatory Considerations
As a novel ingredient, regulatory approvals from agencies like the FDA and EFSA will necessitate comprehensive toxicological and pharmacokinetic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume